2-Thiazolecarboxylicacid,5-amino-,butylester(6CI)

Description

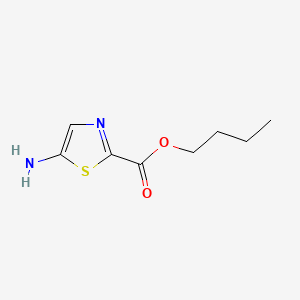

"2-Thiazolecarboxylicacid,5-amino-,butylester(6CI)" is a thiazole derivative characterized by a thiazole ring substituted with a carboxylic acid group at position 2 and an amino group at position 5. The carboxylic acid is esterified with a butyl group, forming a butyl ester.

Properties

IUPAC Name |

butyl 5-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-3-4-12-8(11)7-10-5-6(9)13-7/h5H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSHEIVUVFMIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) typically involves the reaction of 2-aminothiazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural similarities with "2-Thiazolecarboxylicacid,5-amino-,butylester(6CI)" but differ in substituents, ester groups, or core ring modifications. These differences significantly impact their physical properties and applications.

Table 1: Structural and Physicochemical Comparison

*Molecular weights calculated based on formula.

Key Comparative Analysis:

Core Structure Variations: The target compound’s simple thiazole ring contrasts with benzothiazole () and hydrogenated thiazoles ().

Ethyl esters, however, may offer better solubility in polar solvents .

Functional Group Differences: The amino group at position 5 in the target compound is unique compared to analogs with amino groups at position 2 () or position 4 (). Positional isomerism can affect hydrogen bonding and intermolecular interactions . ’s carboxamide and methylthio groups introduce distinct hydrogen-bonding and steric effects absent in the target compound .

Physicochemical Properties :

- Melting points and densities vary significantly. For example, the methylthio-substituted carboxamide () has a higher melting point (163–164°C) due to stronger intermolecular forces compared to ethyl esters .

Regulatory and Safety Profiles: Limited safety data are available for these compounds. Ethyl 2-amino-1,3-benzothiazole-5-carboxylate () lacks bulk transport guidelines, suggesting caution in handling .

Research Implications and Limitations

- Synthesis Challenges : The butyl ester in the target compound may complicate synthesis due to steric hindrance compared to smaller ethyl esters.

- Biological Activity: Amino and ester groups are common in pharmacophores, but the lack of direct bioactivity data for these analogs limits predictive conclusions.

- Data Gaps : Critical parameters like pKa, logP, and spectral data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

2-Thiazolecarboxylic acid, 5-amino-, butyl ester (6CI) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Thiazolecarboxylic acid, 5-amino-, butyl ester

- CAS Number : 101252-51-1

- Molecular Formula : C8H12N2O2S

- Molecular Weight : 188.26 g/mol

Synthesis

The synthesis of 2-Thiazolecarboxylic acid, 5-amino-, butyl ester can be achieved through various methods, typically involving the reaction of thiazole derivatives with butanol in the presence of a suitable catalyst. The process often includes:

- Condensation Reaction : Between thiazolecarboxylic acid and butanol.

- Purification : Using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that 2-Thiazolecarboxylic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that 2-Thiazolecarboxylic acid, 5-amino-, butyl ester can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed effects include:

- Cell Cycle Arrest : Induction of G1 phase arrest.

- Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of 2-Thiazolecarboxylic acid, 5-amino-, butyl ester is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity related to neurotransmission and cell signaling.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at concentrations >50 µg/mL. |

| Cancer Cell Line Study | Induced apoptosis in MCF-7 and HCT116 cells with IC50 values of 15 µM and 20 µM, respectively. |

| Neuroprotection Research | Reduced oxidative stress markers by up to 40% in neuronal cell cultures treated with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.